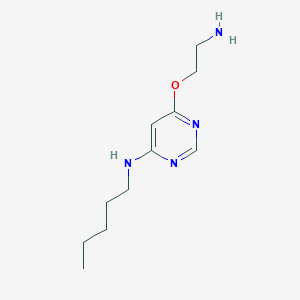

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine

CAS No.: 2098056-97-2

Cat. No.: VC3142124

Molecular Formula: C11H20N4O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098056-97-2 |

|---|---|

| Molecular Formula | C11H20N4O |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H20N4O/c1-2-3-4-6-13-10-8-11(15-9-14-10)16-7-5-12/h8-9H,2-7,12H2,1H3,(H,13,14,15) |

| Standard InChI Key | DEPPMCSHUHBTJY-UHFFFAOYSA-N |

| SMILES | CCCCCNC1=CC(=NC=N1)OCCN |

| Canonical SMILES | CCCCCNC1=CC(=NC=N1)OCCN |

Introduction

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. Pyrimidines are similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features an aminoethoxy group attached at the 6-position and a pentyl group attached at the nitrogen atom of the pyrimidine ring.

Despite the lack of specific literature on 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, understanding its structure and potential applications can be inferred from related pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis Methods

The synthesis of pyrimidine derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine might involve the reaction of a suitably substituted pyrimidine with an aminoethoxy compound and subsequent alkylation with a pentyl group.

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Formation of pyrimidine core | Guanidine, malonic acid derivatives |

| 2 | Introduction of 2-aminoethoxy group | 2-Aminoethanol, suitable leaving group |

| 3 | Alkylation with pentyl group | Pentyl halide, base |

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities, including:

-

Antiviral and Anticancer Properties: Some pyrimidines have shown efficacy against viral infections and cancer by inhibiting key enzymes or interfering with DNA synthesis.

-

Immune Modulation: Certain pyrimidines can modulate immune responses, affecting nitric oxide production or cytokine secretion.

While specific data on 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine is not available, related compounds have demonstrated these activities, suggesting potential applications in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume